N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazoles and indoles. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structural features of this compound, including the thiadiazole and indole moieties, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate alkyl halide under basic conditions.
Benzylation: The thiadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Indole Synthesis: The indole moiety is synthesized separately, often starting from an appropriate aniline derivative through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the benzylated thiadiazole with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the amide linkage, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of both thiadiazole and indole rings is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a potential lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide: Similar structure but lacks the methyl group on the indole ring.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-chloro-1H-indol-1-yl)propanamide: Contains a chlorine substituent instead of a methyl group on the indole ring.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2H-indol-2-yl)propanamide: The indole nitrogen is replaced with a carbon.
Uniqueness
The uniqueness of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the indole ring can enhance its lipophilicity and binding affinity to certain biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C21H20N4OS/c1-15-7-8-18-17(13-15)9-11-25(18)12-10-19(26)22-21-24-23-20(27-21)14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14H2,1H3,(H,22,24,26) |
InChI Key |
OKMSFGNTJZQPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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